molecular formula C10H12ClN3S B570662 2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 1216082-23-3

2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B570662
M. Wt: 241.737
InChI Key: ILBOWMDRTJNOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine is a useful synthetic intermediate . It has a molecular weight of 241.74 and a molecular formula of C10H12ClN3S .


Chemical Reactions Analysis

The specific chemical reactions involving 2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine are not detailed in the search results. It is used as a synthetic intermediate , suggesting it participates in further reactions to produce other compounds.


Physical And Chemical Properties Analysis

2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine has a molecular weight of 241.74 and a molecular formula of C10H12ClN3S . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Future Directions

The future directions for the use and study of 2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine are not specified in the search results. As a synthetic intermediate , it likely has potential applications in the synthesis of various pharmaceutical compounds.

properties

IUPAC Name

2-chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3S/c1-4-6-5-7-8(14(2)3)12-10(11)13-9(7)15-6/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBOWMDRTJNOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.